molecular formula C49H58N5O10P B1436011 N4-Benzoyl-5'-O-DMT-2'-O-methyl-5-methylcytidine 3'-CE phosphoramidite CAS No. 251647-54-8

N4-Benzoyl-5'-O-DMT-2'-O-methyl-5-methylcytidine 3'-CE phosphoramidite

Cat. No.: B1436011
CAS No.: 251647-54-8
M. Wt: 908.0 g/mol
InChI Key: IAFVTVZPQIFRAU-NXPFYNPLSA-N
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Mechanism of Action

Target of Action

The primary target of N4-Benzoyl-5’-O-DMT-2’-O-methyl-5-methylcytidine 3’-CE phosphoramidite is the DNA and RNA sequences where it is used to synthesize cytidine . Cytidine plays a crucial role in various biological functions, including the formation of DNA and RNA.

Mode of Action

N4-Benzoyl-5’-O-DMT-2’-O-methyl-5-methylcytidine 3’-CE phosphoramidite interacts with its targets by participating in the synthesis of oligodeoxynucleotides containing a 3’-S-phosphorothiolate (3’-PS) linkage . This process is a part of the solid-phase synthesis, a method widely used in biochemistry for producing nucleic acids and peptides .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of DNA and RNA sequences. It is used in the formation of oligodeoxynucleotides containing a 3’-S-phosphorothiolate (3’-PS) linkage . This process is crucial for the enzymatic cleavage processes in DNA .

Result of Action

The result of the action of N4-Benzoyl-5’-O-DMT-2’-O-methyl-5-methylcytidine 3’-CE phosphoramidite is the successful synthesis of oligodeoxynucleotides containing a 3’-S-phosphorothiolate (3’-PS) linkage . These oligodeoxynucleotides are useful tools for detecting enzymatic cleavage processes in DNA .

Action Environment

The action, efficacy, and stability of N4-Benzoyl-5’-O-DMT-2’-O-methyl-5-methylcytidine 3’-CE phosphoramidite can be influenced by various environmental factors. It is known that the compound is used in solid-phase synthesis, a process typically conducted under controlled laboratory conditions .

Chemical Reactions Analysis

Properties

IUPAC Name

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H58N5O10P/c1-34(2)54(35(3)4)65(62-30-14-28-50)64-44-42(63-47(45(44)60-32-31-57-5)53-29-27-43(52-48(53)56)51-46(55)36-15-10-8-11-16-36)33-61-49(37-17-12-9-13-18-37,38-19-23-40(58-6)24-20-38)39-21-25-41(59-7)26-22-39/h8-13,15-27,29,34-35,42,44-45,47H,14,30-33H2,1-7H3,(H,51,52,55,56)/t42-,44-,45-,47-,65?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFVTVZPQIFRAU-NXPFYNPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OCCOC)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H58N5O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901101806
Record name Cytidine, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-(2-methoxyethyl)-, 3′-[2-cyanoethyl bis(1-methylethyl)phosphoramidite]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901101806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

908.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251647-54-8
Record name Cytidine, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-(2-methoxyethyl)-, 3′-[2-cyanoethyl bis(1-methylethyl)phosphoramidite]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=251647-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cytidine, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-(2-methoxyethyl)-, 3′-[2-cyanoethyl bis(1-methylethyl)phosphoramidite]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901101806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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